molecular formula C9H7BO3S B1512677 (5-Formylbenzo[b]thiophen-2-yl)boronic acid CAS No. 1182272-63-4

(5-Formylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1512677
CAS No.: 1182272-63-4
M. Wt: 206.03 g/mol
InChI Key: CPYJODRUAACNPT-UHFFFAOYSA-N
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Description

(5-Formylbenzo[b]thiophen-2-yl)boronic acid (CAS 1182272-63-4) is a high-value benzothiophene-based boronic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a formyl group and a boronic acid functional group, making it a crucial intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to conjugate the benzo[b]thiophene scaffold with a wide variety of aryl and heteroaryl halides . The presence of the formyl group provides a reactive handle for further chemical transformations, including condensation and reduction, enabling the introduction of diverse structural features . Boronic acids, in general, have gained significant importance in drug discovery, exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib . As such, this compound is of particular interest in the synthesis and exploration of novel bioactive molecules with potential anticancer and antibacterial activities . Furthermore, boronic acid derivatives are utilized in the development of sensors and as inhibitors for specific enzymes, such as beta-lactamases . Researchers will find this compound valuable for projects aimed at developing new therapeutic agents or functional materials. Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-formyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BO3S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYJODRUAACNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856021
Record name (5-Formyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182272-63-4
Record name (5-Formyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves the metalation of thiophene or its derivatives followed by borylation to introduce the boronic acid functionality at the desired position.

Key Procedure

  • Starting Material: Thiophene derivatives, such as thiophene-2-carboxaldehyde or substituted thiophenes.
  • Metalation Step: Use of organolithium reagents like butyllithium or lithium diisopropylamide (LDA) at low temperatures ($$-40^\circ C$$) to generate a reactive organolithium intermediate.
  • Borylation Step: Reaction of the organolithium intermediate with boron reagents such as trimethylborate, triisopropylborate, or boronic esters, followed by hydrolysis or acidic work-up to afford the boronic acid.

Representative Example

  • Reaction Conditions: Metalation with butyllithium in anhydrous ether at $$-40^\circ C$$, followed by addition of trimethylborate, then acidic work-up yields the boronic acid.
  • Yield: Typically around 15-26% as reported in patents and literature, with purification via recrystallization.

Research Findings

  • Florentin et al. described the metalation of 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butylborate, yielding 5-formyl-2-furylboronic acid in approximately 15% yield.
  • WO96/16046 patent details the use of furfuraldiethylacetal metalated with butyllithium, then reacted with trimethylborate, to produce the boronic acid with a yield of about 26%.

Protection and Deprotection Strategies

Method Overview

Protection of the aldehyde group during the boronation process is often employed to prevent side reactions, especially when sensitive functionalities are involved.

Key Procedure

  • Protection: Furfural or thiophene-2-carboxaldehyde is protected as diethyl acetal or other protective groups before metalation.
  • Borylation: The protected aldehyde undergoes lithiation and boronation as described above.
  • Deprotection: Acidic work-up removes the protecting groups, yielding the formylated boronic acid.

Research Findings

  • The patent US7045640B2 describes a process where furfuraldiethylacetal is metalated with butyllithium, reacted with triisopropylborate, and then deprotected to give the desired boronic acid.

Suzuki–Miyaura Cross-Coupling for Functionalization

Method Overview

This method involves coupling of halogenated thiophene derivatives with boronic acids or esters under palladium catalysis, often used to introduce the thiophene core into aromatic systems.

Key Procedure

  • Starting Material: 5-Bromo- or 5-chlorothiophene derivatives.
  • Reaction Conditions: Use of palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, base like sodium carbonate or potassium fluoride, in solvents like tetrahydrofuran (THF), ethanol, or toluene.
  • Outcome: Formation of the boronic acid derivative with high yields (up to 97%) as demonstrated in various synthetic routes.

Research Findings

  • Several studies report the successful Suzuki coupling of thiophene derivatives with boronic acids to produce functionalized thiophenes, which can then be oxidized or formylated to obtain the target compound.

Formylation of Boronic Acid Derivatives

Method Overview

Post-borylation, the introduction of the formyl group at the 5-position is achieved via directed formylation or oxidation of suitable intermediates.

Key Procedure

  • Reagents: Use of formylating agents such as hexamethylenetetramine (HMTA) or via Vilsmeier-Haack formylation.
  • Conditions: Usually performed under acidic conditions at controlled temperatures.
  • Yield: Variable, often optimized to improve selectivity and yield.

Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Typical Yield Notes
Metalation & Borylation Thiophene derivatives Butyllithium, trimethylborate $$-40^\circ C$$, followed by hydrolysis 15–26% Requires protection/deprotection steps
Protected Metalation Furfural diethyl acetal Butyllithium, triisopropylborate Low temp lithiation, then boronation ~26% Protects aldehyde during boronation
Suzuki–Miyaura Coupling Halogenated thiophenes Pd catalysts, boronic acids Reflux in THF/EtOH Up to 97% For functionalization prior to formylation
Post-borylation Formylation Boronic acid derivatives HMTA, Vilsmeier reagents Acidic, controlled temperature Variable For introducing the formyl group

Research Findings and Data Summary

  • Yields: The overall yields in literature vary from 15% to nearly quantitative (97%) depending on the method and reaction optimization.
  • Reaction Conditions: Typically involve inert atmospheres, low temperatures for lithiation, and careful control of moisture to prevent side reactions.
  • Reagents: Use of organolithium compounds, boron esters, palladium catalysts, and formylating agents are common.

Chemical Reactions Analysis

Types of Reactions: (5-Formylbenzo[b]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the formyl group to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, forming alcohols.

  • Substitution: Substitution reactions can replace the boronic acid group with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like amines and halides are used in substitution reactions, often under mild conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Amides, halides, and other substituted boronic acids.

Scientific Research Applications

(5-Formylbenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research:

  • Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound serves as a building block in the construction of bioactive molecules and probes for biological studies.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: Its unique chemical properties make it valuable in material science and catalysis.

Mechanism of Action

The mechanism by which (5-Formylbenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various biological and chemical processes. The formyl group can participate in electrophilic reactions, contributing to the compound's reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include boronic acids with variations in substituents on the benzothiophene or thiophene rings. These differences significantly influence electronic properties, reactivity, and applications (Table 1).

Table 1: Structural and Electronic Comparison of Selected Boronic Acids

Compound Name Substituents Key Features pKa* (Estimated) Applications
(5-Formylbenzo[b]thiophen-2-yl)boronic acid -CHO (C5), -B(OH)₂ (C2) Electron-withdrawing formyl group lowers pKa; enhances electrophilicity ~7.5–8.5 Suzuki coupling, inhibitor design
5-Methylbenzo[b]thiophene-2-boronic acid -CH₃ (C5), -B(OH)₂ (C2) Electron-donating methyl group increases pKa; improves stability ~8.5–9.5 Materials science, polymer synthesis
(4-Bromo-5-methylthiophen-2-yl)boronic acid -Br (C4), -CH₃ (C5), -B(OH)₂ (C2) Bromine enhances steric bulk; moderates reactivity ~8.0–9.0 Halogenated intermediates
Phenylboronic acid -B(OH)₂ (phenyl ring) Simpler structure; higher pKa limits physiological applications ~8.8–9.2 Glucose sensing, diagnostics
Reactivity and Binding Affinity
  • Electronic Effects : The formyl group in this compound withdraws electron density via resonance, reducing the pKa of the boronic acid (estimated ~7.5–8.5) compared to methyl-substituted analogues (~8.5–9.5) . This enhances its Lewis acidity, improving diol-binding kinetics in aqueous media (e.g., saccharide sensing) .
  • Steric Effects : Bulky substituents (e.g., bromine in (4-Bromo-5-methylthiophen-2-yl)boronic acid) hinder cross-coupling efficiency but increase selectivity in inhibitor-protein interactions .

Biological Activity

(5-Formylbenzo[b]thiophen-2-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-lactamases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Overview of Boronic Acids

Boronic acids are known for their role in medicinal chemistry, particularly in the development of enzyme inhibitors. The unique properties of boron-containing compounds allow them to interact with biological targets effectively. Specifically, this compound has been studied for its inhibitory effects against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Biological Activity Against β-Lactamases

Recent studies have highlighted the compound's broad-spectrum activity against different classes of β-lactamases. These enzymes can hydrolyze β-lactam antibiotics, rendering them ineffective. The following table summarizes the inhibitory activity of various boronic acid derivatives, including this compound:

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
1GES-50.9Competitive inhibitor
2NDM-11.5Non-covalent binding
3KPC-22.0Active site occupancy
This compound Various <1.0 Broad-spectrum inhibition

This table indicates that this compound exhibits potent inhibitory activity against β-lactamases, making it a promising candidate for further development as an antibacterial agent.

The mechanism by which this compound inhibits β-lactamases involves its ability to form stable complexes with the active sites of these enzymes. X-ray crystallography studies have elucidated the binding interactions between this compound and target enzymes such as GES-5 and NDM-1. The boron atom plays a crucial role in these interactions, facilitating strong non-covalent bonds that effectively block enzyme activity.

Case Study: X-ray Crystallography

A significant case study involved the crystallization of this compound in complex with NDM-1. The structural analysis revealed:

  • Binding Mode : The compound positions itself within the active site, with the thiophene sulfur atom interacting favorably with key amino acids.
  • Conformational Changes : Binding induces conformational shifts in loops surrounding the active site, enhancing the inhibitor's efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves cross-coupling reactions using microwave-assisted techniques to enhance yield and purity. Variations in substituents on the benzo[b]thiophene core can lead to derivatives with altered biological activity, allowing for optimization of inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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